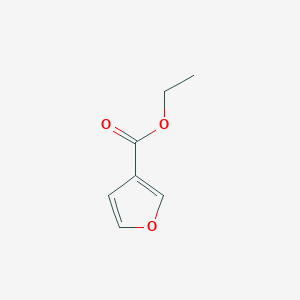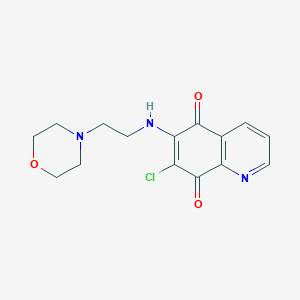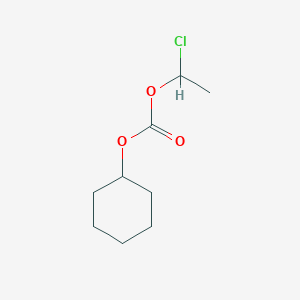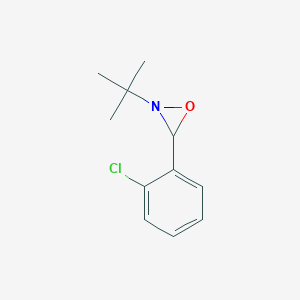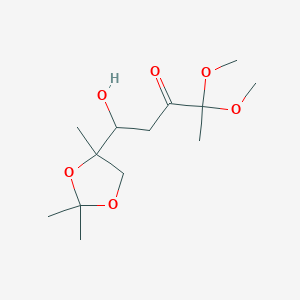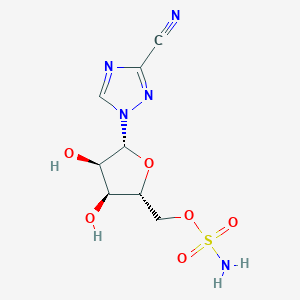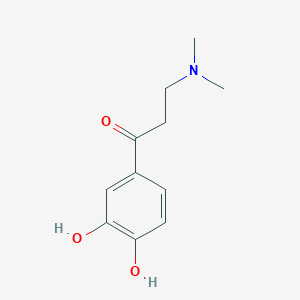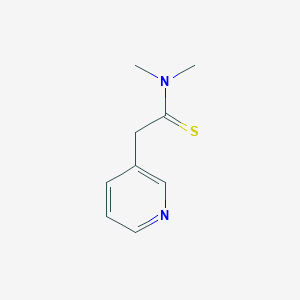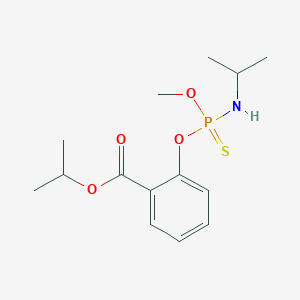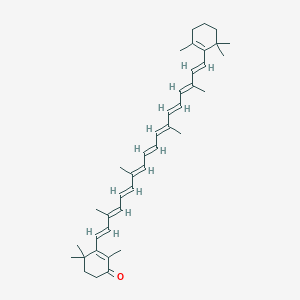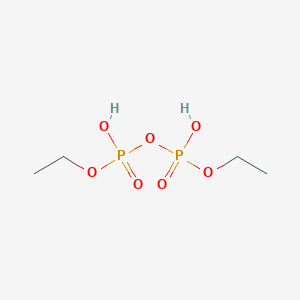
Diethyl dihydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl dihydrogen diphosphate, also known as DDVP, is a widely used insecticide that belongs to the organophosphate group of chemicals. It is a colorless liquid with a strong odor, and it is commonly used in agriculture, public health, and domestic settings to control a variety of insect pests.
Mecanismo De Acción
Diethyl dihydrogen diphosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately results in paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Diethyl dihydrogen diphosphate has been shown to have a number of biochemical and physiological effects on insects. It can cause changes in the activity of enzymes involved in energy metabolism, as well as alterations in the composition of cell membranes. It can also lead to oxidative stress and damage to DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl dihydrogen diphosphate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is effective against a wide range of insect pests. However, it is also highly toxic to humans and other animals, and it can have negative effects on the environment. Careful handling and disposal are necessary to minimize these risks.
Direcciones Futuras
There are several potential future directions for research on Diethyl dihydrogen diphosphate. One area of interest is the development of new formulations that are more effective against specific insect pests or that have reduced toxicity to non-target organisms. Another area of interest is the study of the mechanisms underlying the toxic effects of Diethyl dihydrogen diphosphate on insects, which could lead to the development of new insecticides with improved safety and efficacy. Finally, there is a need for continued research on the environmental impact of Diethyl dihydrogen diphosphate and other organophosphate insecticides, with a focus on developing more sustainable pest control strategies.
Métodos De Síntesis
Diethyl dihydrogen diphosphate is typically synthesized through the reaction of phosphoric acid with ethanol and dichloromethane. The resulting mixture is then treated with diethylamine to produce Diethyl dihydrogen diphosphate.
Aplicaciones Científicas De Investigación
Diethyl dihydrogen diphosphate has been extensively studied for its insecticidal properties and its potential use in controlling a variety of insect pests. It has been found to be effective against a wide range of insects, including mosquitoes, flies, and cockroaches.
Propiedades
Número CAS |
27194-63-4 |
|---|---|
Nombre del producto |
Diethyl dihydrogen diphosphate |
Fórmula molecular |
C4H12O7P2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate |
InChI |
InChI=1S/C4H12O7P2/c1-3-9-12(5,6)11-13(7,8)10-4-2/h3-4H2,1-2H3,(H,5,6)(H,7,8) |
Clave InChI |
RUZMUTWCUZLWQU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(O)OP(=O)(O)OCC |
SMILES canónico |
CCOP(=O)(O)OP(=O)(O)OCC |
Otros números CAS |
1707-71-7 |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
DIETHYL PYROPHOSPHATE; DIETHYL ACID PYROPHOSPHATE; diethyl dihydrogen diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



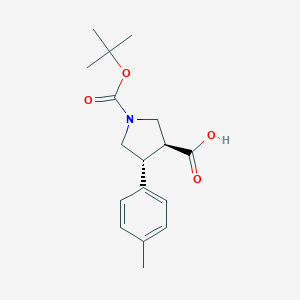
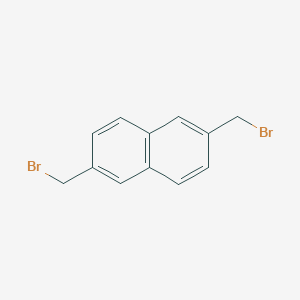
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
